3-Ethyl-5-ethynyl-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-ethynyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANSLQRXSRLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 3 Ethyl 5 Ethynyl 1,2 Oxazole
Exploiting the Ethynyl (B1212043) Moiety in Click Chemistry Conjugations
The terminal ethynyl group is the most reactive site for cycloaddition reactions, making 3-Ethyl-5-ethynyl-1,2-oxazole a valuable component in "click chemistry." This suite of reactions is known for its high efficiency, selectivity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary reaction pathway for this compound. chemrxiv.orgorganic-chemistry.org This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The reaction is highly efficient, proceeds under mild conditions, and tolerates a wide variety of functional groups. beilstein-journals.org
The standard procedure involves using a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. beilstein-journals.orgimist.ma This catalytic cycle makes the process robust and experimentally simple. beilstein-journals.org Ethynyl oxazoles, in general, have been shown to undergo this reaction with various azides, resulting in high yields of the corresponding triazole products, often exceeding 95%. chemrxiv.org The reaction's simplicity and high purity of the crude product demonstrate its potential for creating new drug candidates and prodrugs. chemrxiv.org
The mechanism of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring. The regioselectivity, favoring the 1,4-isomer, is a key advantage over the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org
| Catalyst System | Typical Solvents | Temperature | Yield | Regioselectivity |
| Cu(II) salt (e.g., CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate) | Water/Alcohol mixtures (e.g., Ethanol:Water 2:1) | Room Temperature | >90-95% | 1,4-disubstituted |
| Copper(I) salts (e.g., CuI) + Ligand | Toluene, Water, or neat | Room Temperature | High | 1,4-disubstituted |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other Metal-Free Click Chemistry Variants
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of click chemistry that relies on the high ring strain of cyclic alkynes to react with azides without the need for a catalyst. magtech.com.cnwur.nl The driving force for the reaction is the release of this strain energy upon forming the triazole ring. magtech.com.cn
However, this compound, being a linear, terminal alkyne, lacks the requisite ring strain to participate in traditional SPAAC reactions. magtech.com.cn The activation barrier for the uncatalyzed cycloaddition between a non-strained alkyne and an azide is high, requiring elevated temperatures and often resulting in a mixture of regioisomers, which contravenes the principles of click chemistry. organic-chemistry.orgbeilstein-journals.org Therefore, this compound is not a suitable substrate for SPAAC in its native form.
While other metal-free click chemistry variants exist, they typically require activation of either the alkyne or the azide component. For terminal alkynes like this compound, catalyst-free reactions with azides are generally inefficient and not widely used. researchgate.net The primary route for its application in click chemistry remains the copper-catalyzed pathway.
Formation of Complex Triazole-Oxazole Hybrid Architectures from this compound
The true utility of this compound in CuAAC lies in its ability to act as a building block for creating complex hybrid molecules that incorporate both the oxazole (B20620) and triazole heterocycles. chemrxiv.orgimist.ma By reacting it with a diverse range of functionalized azides, a library of novel compounds can be synthesized efficiently. chemrxiv.org
These triazole-oxazole hybrids are of significant interest in medicinal chemistry and materials science. chemrxiv.orgnih.govnih.gov The 1,2,3-triazole ring is not merely a linker; it is a rigid, aromatic system that can participate in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds. nih.gov The oxazole core is also a valuable pharmacophore found in various natural products and biologically active molecules. chemrxiv.org
The combination of these two heterocyclic systems allows for the creation of molecules with unique three-dimensional structures and chemical properties. chemrxiv.org The acetylene (B1199291) linker provides a linear and rigid connection, allowing for precise spatial arrangement of molecular fragments. chemrxiv.org This modular approach, enabled by the robust nature of the CuAAC reaction, facilitates the rapid synthesis and screening of compound libraries for various applications, including drug discovery. chemrxiv.orgnih.govrsc.org
Reactions Involving the 1,2-Oxazole Heterocycle and its Substituents
Beyond click chemistry, the ethynyl group and the oxazole ring of this compound can undergo other chemical transformations.
Nucleophilic Additions to the Ethynyl Group of this compound
The carbon-carbon triple bond of the ethynyl group is susceptible to nucleophilic attack, although it is generally less reactive than a carbonyl group. These reactions typically require activation by a catalyst or the use of strong nucleophiles. The electron-withdrawing nature of the adjacent 1,2-oxazole ring can polarize the alkyne, making it more susceptible to such additions compared to simple alkyl alkynes.
Common nucleophilic addition reactions for terminal alkynes include:
Michael Addition: In the presence of a suitable base, nucleophiles such as amines, thiols, or enolates can add across the triple bond.
Hydration: The addition of water, typically catalyzed by mercury(II) salts in acidic conditions, would lead to the formation of a ketone (a 5-acetyl-3-ethyl-1,2-oxazole). However, the sensitivity of the oxazole ring to acidic conditions could complicate this transformation. chemrxiv.org
Addition of Alcohols and Amines: These additions, often catalyzed by transition metals or strong bases, can lead to the formation of vinyl ethers and enamines, respectively.
The outcome of these reactions can be influenced by steric and electronic factors imposed by the 3-ethyl and 5-oxazolyl substituents.
Electrophilic Transformations and Functional Group Interconversions on this compound
The ethynyl group can also undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would lead to the formation of a di- or tetra-haloalkane derivative. Hydrohalogenation (addition of HX) would also occur, typically following Markovnikov's rule.
The 1,2-oxazole ring itself is generally sensitive to strong acidic conditions, which can lead to ring-opening or decomposition. chemrxiv.org Therefore, electrophilic transformations that require harsh acidic environments must be approached with caution. However, certain electrophilic substitutions on the oxazole ring might be possible if the conditions are carefully controlled, although the ethynyl group would likely be more reactive toward common electrophiles.
Oxidation and Reduction Pathways of the Ethynyl and Oxazole Moieties
The presence of both an aromatic heterocyclic system and an unsaturated carbon-carbon triple bond in this compound provides multiple sites for oxidation and reduction reactions. The outcome of such reactions is highly dependent on the reagents and conditions employed.
Oxidation Pathways:
The 1,2-oxazole ring is generally susceptible to oxidative cleavage, particularly at the weak N-O bond. Strong oxidizing agents can lead to the degradation of the heterocyclic core. For instance, studies on related arylfuro-1,2-oxazoles have shown that treatment with potassium permanganate (B83412) results in the oxidative degradation of the isoxazole (B147169) ring to form arylnitriles researchgate.net. Electrophilic halogenating agents can also induce ring-opening of isoxazoles, proceeding through selective cleavage of the N-O bond to yield functionalized halogenated products nih.govresearchgate.net.
The ethynyl group is also prone to oxidation. Depending on the oxidant, it can be converted into various functional groups. Strong oxidation, such as with ozone or permanganate, would likely cleave the triple bond, ultimately leading to the formation of a carboxylic acid at the C5 position of the oxazole ring, assuming the ring itself withstands the conditions. Milder oxidation might yield a diketone intermediate.
| Moiety | Reagent/Condition | Typical Product(s) | Reference Example |
|---|---|---|---|
| 1,2-Oxazole Ring | Potassium Permanganate (KMnO₄) | Ring cleavage to form nitriles | Oxidative degradation of arylfuro-1,2-oxazoles researchgate.net |
| 1,2-Oxazole Ring | Electrophilic Halogenating Agents (e.g., Selectfluor®) | Ring-opening to form halogenated carbonyl compounds | Ring-opening fluorination of isoxazoles researchgate.net |
| Ethynyl Group | Ozonolysis (O₃) followed by workup | Carboxylic Acid (from terminal alkyne) | General alkyne reactivity |
Reduction Pathways:
Reduction of the 1,2-oxazole ring typically involves the cleavage of the N-O bond, which is the most labile bond in the ring system. This can lead to a variety of open-chain products. For example, catalytic hydrogenation can cleave the isoxazole ring to afford enaminones, which can be further reduced to amino alcohols. The use of other reducing agents can also result in ring cleavage, yielding open-chain compounds that can serve as versatile synthetic intermediates pharmaguideline.com.
The ethynyl group can be readily reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the alkyne to an alkene (an ethenyl group) or, with excess hydrogen, fully saturate it to an alkane (an ethyl group). The selectivity of this reduction can often be controlled; for instance, using a poisoned catalyst like Lindlar's catalyst typically stops the reduction at the alkene stage.
| Moiety | Reagent/Condition | Typical Product(s) | Reference Example |
|---|---|---|---|
| 1,2-Oxazole Ring | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Ring cleavage to enaminones, amino alcohols | General isoxazole reduction |
| Ethynyl Group | Catalytic Hydrogenation (H₂, Pd/C) | Alkene (ethenyl) or Alkane (ethyl) | General alkyne reduction |
| Ethynyl Group | Lindlar's Catalyst (H₂, Pd/CaCO₃, quinoline) | cis-Alkene (ethenyl) | General alkyne reduction |
Investigations into Reaction Mechanisms and Intermediate Species
The study of reaction mechanisms for 1,2-oxazoles often involves a combination of experimental observation and computational chemistry to identify transient intermediates and transition states that are otherwise difficult to detect.
Elucidation of Specific Transition States in 1,2-Oxazole Transformations
Theoretical studies have provided significant insight into the mechanistic pathways of 1,2-oxazole transformations, particularly in photochemical reactions. The photoisomerization of isoxazoles to 1,3-oxazoles, for example, has been investigated through computational methods. These studies suggest that upon photoexcitation, the isoxazole ring can undergo N-O bond cleavage acs.org.
Key findings from computational analyses, such as CASSCF (Complete Active Space Self-Consistent Field) and MP2-CAS methods, on substituted isoxazoles have identified several potential reaction pathways and intermediates acs.org.
Vinyl Nitrene Intermediate: A commonly postulated intermediate in the photochemical rearrangement of isoxazoles is a vinyl nitrene, formed via the cleavage of the weak N-O bond researchgate.net.
Azirine Precursor: This vinyl nitrene can then cyclize to form a highly strained 2H-azirine intermediate. Subsequent ring-opening in a different manner can lead to the formation of a 1,3-oxazole or other products researchgate.net.
Diradicaloid Species: Time-resolved photoelectron spectroscopy studies combined with theoretical calculations suggest the importance of open-shell singlet diradicaloid species in the dissociation dynamics of isoxazole, regardless of the initially populated excited state acs.org.
These computational models help to map the potential energy surfaces of the reactions, identifying the energy barriers for different pathways and the geometry of the associated transition states.
| Transformation | Postulated Intermediate/Species | Method of Elucidation | Key Finding |
|---|---|---|---|
| Photochemical Isoxazole → Oxazole Rearrangement | Vinyl Nitrene | Theoretical/Computational Studies researchgate.net | Forms upon N-O bond cleavage. |
| Photochemical Isoxazole → Oxazole Rearrangement | 2H-Azirine | Theoretical/Computational Studies researchgate.net | Precursor to isonitrile and subsequent products. |
| Photodissociation of Isoxazole | Open-shell singlet diradicaloid | Time-Resolved Photoelectron Spectroscopy & Theory acs.org | Key species in the dissociation dynamics. |
Rearrangement Processes Involving 1,2-Oxazole Scaffolds (e.g., Halogen Dance Rearrangement)
The 1,2-oxazole scaffold can participate in several types of rearrangement reactions, often promoted by heat, light, or chemical reagents like bases.
One notable example is the Boulton–Katritzky rearrangement , which has been observed in certain fused isoxazole systems. For instance, base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl organic-chemistry.orgnih.govclockss.orgtriazol-4-yl)pyridines beilstein-journals.org. This transformation involves a recyclization mechanism where the isoxazole ring opens and re-closes to form a more stable heterocyclic system.
Another significant class of rearrangements in heteroaromatic chemistry is the Halogen Dance Rearrangement . This base-induced migration of a halogen atom from one position to another on an aromatic ring is a well-established process for many heterocyclic systems, including pyridines, thiophenes, and 1,3-oxazoles researchgate.netclockss.org. The reaction is driven by the formation of a more stable carbanionic intermediate.
While not extensively documented specifically for simple 1,2-oxazoles, the general mechanism would likely involve the following steps for a hypothetical bromo-3-ethyl-1,2-oxazole:
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), deprotonates an available carbon position on the ring, forming a lithiated intermediate.
Halogen-Metal Exchange: This lithiated species can then engage in a cascade of intermolecular halogen-metal exchanges with the starting bromo-isoxazole.
Thermodynamic Control: The reaction proceeds until the most thermodynamically stable lithiated isoxazole is formed.
Quenching: Quenching the reaction with an electrophile (like water) results in the rearranged, isomerized halo-isoxazole.
This rearrangement provides a powerful synthetic tool for accessing isomers that are not available through direct synthesis clockss.org. The applicability of this reaction to a halogenated derivative of this compound would depend on the relative acidities of the ring protons and the stability of the potential carbanionic intermediates.
Advanced Characterization and Structural Elucidation of 3 Ethyl 5 Ethynyl 1,2 Oxazole
Comprehensive Spectroscopic Characterization Techniques
A combination of high-resolution spectroscopic methods is essential for the complete structural elucidation of 3-Ethyl-5-ethynyl-1,2-oxazole in the solution state. These techniques provide detailed information regarding the connectivity of atoms, the electronic environment of nuclei, the molecular formula, and the presence of specific functional groups.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for confirming the proposed structure and differentiating it from potential isomers.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, ethynyl (B1212043), and oxazole (B20620) ring protons. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their coupling. The terminal ethynyl proton is anticipated to appear as a sharp singlet. The proton on the C4 position of the oxazole ring will also manifest as a singlet. The predicted chemical shifts are based on the analysis of similar substituted oxazole and isoxazole (B147169) systems. ipb.ptbeilstein-journals.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all seven carbon atoms in the molecule. The spectrum will be crucial in confirming the carbon skeleton and the presence of the ethynyl group. The chemical shifts of the oxazole ring carbons (C3, C4, and C5) are particularly diagnostic of the substitution pattern. beilstein-journals.orgrug.nliastate.edu The predicted chemical shifts are derived from data on analogous 3,5-disubstituted 1,2-oxazoles and general substituent effects.
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| H4 (oxazole) | 6.2 - 6.5 | s | C3 (oxazole) | 160 - 165 |
| H (ethynyl) | 3.0 - 3.3 | s | C4 (oxazole) | 100 - 105 |
| CH₂ (ethyl) | 2.7 - 3.0 | q | C5 (oxazole) | 170 - 175 |
| CH₃ (ethyl) | 1.2 - 1.5 | t | C (ethynyl) | 80 - 85 |
| C-H (ethynyl) | 75 - 80 | |||
| CH₂ (ethyl) | 20 - 25 | |||
| CH₃ (ethyl) | 10 - 15 |
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₇NO), the calculated exact mass of the molecular ion [M]⁺ is 121.0528 u.
Fragmentation Analysis: Electron ionization (EI) HRMS also induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of 3,5-disubstituted isoxazoles often involves initial cleavage of the N-O bond, which is the weakest bond in the ring. rasayanjournal.co.insemanticscholar.orgacs.org Subsequent fragmentations can include the loss of small neutral molecules such as CO, HCN, and acetylene (B1199291), as well as cleavage of the substituent groups. A plausible fragmentation pathway for this compound is outlined below.
Interactive Data Table: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment | Formula |
| 121.0528 | [M]⁺ | [C₇H₇NO]⁺ |
| 106.0293 | [M - CH₃]⁺ | [C₆H₄NO]⁺ |
| 93.0422 | [M - C₂H₄]⁺ | [C₅H₃NO]⁺ |
| 92.0344 | [M - CHO]⁺ | [C₆H₅N]⁺ |
| 77.0391 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 65.0391 | [C₅H₅]⁺ | [C₅H₅]⁺ |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the terminal alkyne, the oxazole ring, and the ethyl group.
The most prominent and diagnostic peaks will be the C-H stretch of the terminal alkyne and the C≡C triple bond stretch. The vibrations of the oxazole ring and the C-H bonds of the ethyl group will also be present in the fingerprint region.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Ethynyl | ≡C-H stretch | 3300 - 3250 | Strong, sharp |
| Ethynyl | C≡C stretch | 2150 - 2100 | Medium to weak |
| Ethyl | C-H stretch (sp³) | 2980 - 2850 | Medium |
| Oxazole Ring | C=N stretch | 1620 - 1580 | Medium |
| Oxazole Ring | C=C stretch | 1500 - 1450 | Medium |
| Oxazole Ring | C-O-C stretch | 1150 - 1050 | Strong |
X-ray Crystallography for Solid-State Structural Determination (if Crystalline Derivatives are Available)
While the aforementioned spectroscopic techniques provide a comprehensive picture of the molecule's structure in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique requires the formation of a single, high-quality crystal of the compound or a suitable crystalline derivative.
Should a crystalline sample of this compound be obtained, single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. beilstein-journals.org This data would unambiguously confirm the connectivity of the atoms and the geometry of the oxazole ring. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. The successful crystallographic analysis of other substituted oxazole and isoxazole derivatives demonstrates the power of this technique in providing unequivocal structural proof. beilstein-journals.orgnih.gov
Theoretical and Computational Chemistry Approaches to 3 Ethyl 5 Ethynyl 1,2 Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cuny.edu For 3-Ethyl-5-ethynyl-1,2-oxazole, these methods can elucidate the distribution of electrons, predict molecular geometry, and determine energetic properties that govern its reactivity. Computational analysis can provide singular insight into the intricacies of an individual molecule, including how its functional groups interact and how those interactions affect the molecule as a whole. cuny.edu
Theoretical calculations can predict various electronic properties. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A low HOMO-LUMO gap suggests higher chemical reactivity. irjweb.com Other calculated parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity further quantify the molecule's reactivity and potential interaction with other chemical species. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. irjweb.comresearchgate.net DFT calculations, using functionals like B3LYP, are employed to optimize molecular geometries and predict the energetics of various reaction pathways. irjweb.comacs.orgnih.gov This is particularly valuable for ethynyl (B1212043) oxazoles, as the oxazole (B20620) ring can be sensitive to reaction conditions. chemrxiv.org
Studies on related isoxazole (B147169) compounds have used DFT to explore fragmentation and dissociation patterns. For example, the dissociation chemistry of deprotonated isoxazole has been studied using on-the-fly classical trajectory simulations at the B3LYP/6-31+G* level of theory. acs.org Such studies can reveal a variety of reaction products and pathways, providing detailed atomic-level mechanisms. acs.orgbohrium.com For this compound, DFT could be used to model cycloaddition reactions at the ethynyl group, electrophilic or nucleophilic attack on the oxazole ring, and potential isomerization or decomposition pathways. By calculating the transition state energies, researchers can predict the feasibility and kinetics of these reactions.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Illustrative Value (a.u.) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -0.25 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -0.05 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 0.20 |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 0.10 |
| Electronegativity (χ) | The power to attract electrons. | 0.15 |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 0.11 |
Note: These values are illustrative for a generic heterocyclic compound and would be specifically calculated for this compound using DFT methods.
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic structure and energetic information of molecular interactions. mdpi.com This method simulates the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions that are crucial for understanding a molecule's behavior in different environments. MD simulations can reveal the binding modes and stability of a ligand within a protein's active site. mdpi.comresearchgate.net
For this compound, MD simulations can be used to:
Study Intermolecular Interactions: Simulate how the molecule interacts with itself in condensed phases (e.g., crystal packing) or with other molecules, such as solvents or biological macromolecules. mdpi.com The ethynyl group and the heteroatoms in the oxazole ring are potential sites for hydrogen bonding and π-π stacking interactions.
Predict Binding Modes: In the context of drug design, MD simulations can be coupled with molecular docking to understand how this compound or its analogues bind to a biological target, assessing the stability of the protein-ligand complex over time. nih.govresearchgate.net
Mechanistic Insights from Computational Modeling of this compound Transformations
Computational modeling provides a bridge between static electronic structure calculations and the dynamic reality of chemical reactions. By combining methods like DFT for energy calculations and direct dynamics simulations, researchers can obtain a detailed, atomic-level view of chemical transformations. acs.orgbohrium.com
For this compound, this approach can be applied to understand mechanisms of:
"Click" Reactions: The ethynyl group makes the molecule a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. chemrxiv.org Computational modeling can elucidate the catalytic cycle, identify key intermediates, and explain the regioselectivity of the resulting triazole formation.
Ring-Opening Reactions: Isoxazole rings can undergo various transformations, including thermal or photochemical rearrangements and ring-opening upon reaction with nucleophiles or bases. Computational studies can map the potential energy surface for these transformations, identifying the most likely reaction pathways and products.
Metabolic Transformations: If considered as a bioactive compound, computational models can predict potential sites of metabolism, such as oxidation of the ethyl group or hydration of the ethynyl moiety, by simulating its interaction with metabolic enzymes like Cytochrome P450.
In Silico Design and Virtual Screening of Novel this compound Analogues
In silico (computer-based) design and virtual screening are efficient strategies in modern drug discovery and materials science to identify promising new compounds. nih.govnih.gov Starting from a lead structure like this compound, vast virtual libraries of analogues can be created by systematically modifying its constituent parts (the ethyl group, the ethynyl group, or the core oxazole structure).
The process typically involves:
Library Generation: Creating a virtual database of novel analogues by adding or modifying functional groups.
Property Prediction: Calculating key physicochemical and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) for each analogue to assess their "drug-likeness". mdpi.com
Virtual Screening: Using molecular docking to predict the binding affinity of each analogue against a specific biological target. mdpi.comresearchgate.net This filters the library to identify compounds that are most likely to be active.
Prioritization: Ranking the hits based on docking scores, predicted binding modes, and favorable ADMET properties for subsequent chemical synthesis and experimental validation. nih.govnih.gov
This approach has been successfully used to identify novel oxazole derivatives with potential anticancer and antiviral activities. nih.govnih.gov
Table 2: Illustrative Virtual Screening Data for Designed Analogues
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability |
|---|---|---|---|
| LEAD-01 | This compound | -6.5 | Good |
| ANA-01 | R1 = Propyl | -6.8 | Good |
| ANA-02 | R2 = -CH₂OH | -7.2 | Moderate |
| ANA-03 | R2 = Cyclopropyl | -7.5 | Good |
| ANA-04 | R1 = Phenyl | -8.1 | Low |
Note: Data are hypothetical, representing typical outputs from a virtual screening workflow where R1 is the substituent at position 3 and R2 is the substituent at position 5.
Advanced Applications of 3 Ethyl 5 Ethynyl 1,2 Oxazole in Chemical Synthesis and Materials Science
Strategic Building Block in the Synthesis of Complex Molecular Architectures
The presence of both an ethynyl (B1212043) group and an oxazole (B20620) ring makes 3-ethyl-5-ethynyl-1,2-oxazole a powerful synthon for the assembly of complex molecules. These functional groups offer orthogonal reactivity, allowing for selective and sequential chemical modifications.
Incorporation into Fused Heterocyclic Systems and Polycyclic Scaffolds
The terminal alkyne of this compound is a versatile handle for constructing fused heterocyclic systems and polycyclic scaffolds through various cycloaddition reactions. The ethynyl group can readily participate in [3+2] cycloaddition reactions with azides, a cornerstone of "click chemistry," to yield highly stable 1,2,3-triazole linkages. This approach allows for the efficient coupling of the oxazole core to other molecular fragments, paving the way for the synthesis of complex, multi-heterocyclic structures. chemrxiv.orgchemrxiv.org
Furthermore, the ethynyl moiety can engage in transition-metal-catalyzed reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides. This methodology is instrumental in the synthesis of extended π-conjugated systems that can be further cyclized to form polycyclic aromatic hydrocarbons or other complex fused architectures. The oxazole ring itself can also be a participant in cycloaddition reactions, although this is less common, further expanding the possibilities for creating diverse molecular frameworks. chemrxiv.org
Table 1: Potential Cycloaddition Reactions of this compound for the Synthesis of Fused Heterocycles
| Reaction Type | Reactant | Resulting Fused System |
| [3+2] Cycloaddition (Click Chemistry) | Organic Azide (B81097) (R-N₃) | Oxazolo-triazole |
| [4+2] Cycloaddition (Diels-Alder) | Diene | Fused six-membered ring |
| Sonogashira Coupling followed by Intramolecular Cyclization | o-Halogenated Aryl Amine | Fused quinoline or indole derivatives |
This table presents potential synthetic routes based on the known reactivity of ethynyl oxazoles.
Construction of Divergent Molecular Libraries from this compound for Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new molecules with desired biological or material properties. nih.govfrontiersin.org this compound is an ideal starting point for DOS due to its capacity to undergo a multitude of chemical transformations. The ethynyl group can be readily converted into various other functional groups, or it can be used as a reactive handle for a wide range of coupling reactions. chemrxiv.orgossila.com
By systematically varying the reaction partners and conditions, large and diverse libraries of molecules can be generated from this single building block. For instance, click chemistry with a diverse set of azides can rapidly produce a library of triazole-containing oxazole derivatives. chemrxiv.org Similarly, Sonogashira coupling with a variety of aryl halides can lead to a vast array of arylethynyl oxazoles. This divergent approach allows for the efficient exploration of a wide range of molecular structures, increasing the probability of identifying compounds with novel and useful properties. chemrxiv.org
Contributions to Supramolecular Chemistry and Nanotechnology
The rigid and linear nature of the ethynyl group, combined with the specific electronic and geometric properties of the oxazole ring, makes this compound an attractive component for the design of supramolecular assemblies and nanodevices.
Design and Synthesis of Molecular Machines and Devices (e.g., Nanorotors) Utilizing Ethynyl Oxazole Units
The acetylene (B1199291) linker in ethynyl oxazoles provides a linear and rigid scaffold with the ability for axial rotation. This property has been exploited in the design and synthesis of molecular machines, such as nanorotors. chemrxiv.org By incorporating the this compound unit into a larger molecular framework, it is possible to create systems where one part of the molecule can rotate relative to another around the ethynyl axis. This rotational motion can be controlled by external stimuli, such as light or chemical signals, leading to the development of sophisticated molecular devices. chemrxiv.org
Formation of Ordered Self-Assemblies and Complex Molecular Architectures
The oxazole moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into ordered structures. The combination of these interactions with the rigid ethynyl linker can lead to the formation of well-defined supramolecular architectures, such as nanofibers, nanotubes, and vesicles. The specific arrangement of the molecules in these assemblies can be controlled by modifying the substituents on the oxazole ring and by tuning the experimental conditions. These self-assembled structures have potential applications in areas such as drug delivery, sensing, and catalysis.
Development of Advanced Materials Based on this compound
The unique combination of a reactive alkyne and a stable, electron-rich oxazole ring makes this compound a promising monomer for the synthesis of advanced materials with tailored properties.
The terminal ethynyl group can undergo polymerization through various methods, including transition-metal-catalyzed polymerization and oxidative coupling, to produce polymers with a polyacetylene backbone. The incorporation of the oxazole ring into the polymer structure can impart desirable properties such as thermal stability, solubility, and specific electronic and optical characteristics. These polymers have potential applications as organic semiconductors, light-emitting materials, and sensors. The properties of these materials can be fine-tuned by copolymerizing this compound with other monomers, allowing for the creation of a wide range of functional materials.
Table 2: Potential Properties and Applications of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymer | High thermal stability, semiconducting | Organic field-effect transistors (OFETs), sensors |
| Copolymer with electron-donating monomer | Tunable bandgap, fluorescence | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Copolymer with biocompatible monomer | Biocompatibility, biodegradability | Drug delivery systems, tissue engineering scaffolds |
This table outlines potential characteristics and uses based on the functional motifs of the monomer.
Polymeric Materials with Oxazole Backbones and Their Modifications
The incorporation of the 1,2-oxazole moiety into polymer backbones offers a versatile platform for the development of advanced materials. The ethynyl group in this compound serves as a highly reactive functional handle for polymerization reactions. The rigidity and electronic properties of the oxazole ring, combined with the potential for post-polymerization modification, make these materials attractive for a range of applications.
One of the primary methods to leverage the ethynyl functionality is through polymerization, which can lead to the formation of conjugated polymers. These polymers, featuring alternating single and double bonds along the backbone, are known for their unique electronic and optical properties. The presence of the 1,2-oxazole ring within the polymer chain can enhance thermal stability and solubility, and influence the material's photophysical characteristics.
Furthermore, the ethynyl group provides a site for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the modification of the polymer with a wide variety of functional groups, enabling the fine-tuning of material properties. For instance, the attachment of different side chains can be used to control solubility, morphology, and electronic energy levels. The potential for creating diverse heterocyclic compounds through this method opens avenues for developing materials with tailored functionalities. chemrxiv.org
Research into related oxazole-containing polymers has demonstrated their potential. While specific data on polymers derived from this compound is not extensively documented, the general principles of synthesizing and modifying polymers with oxazole units are well-established. The ethyl group at the 3-position of the oxazole ring can also influence the polymer's properties by affecting its solubility and packing in the solid state.
The table below summarizes potential polymerization and modification strategies for this compound based on known reactions of similar compounds.
| Reaction Type | Reagents and Conditions | Resulting Polymer/Modification | Potential Properties/Applications |
| Alkyne Polymerization | Transition metal catalysts (e.g., Rh-based) | Poly(3-ethyl-1,2-oxazole-5-vinylene) | Conjugated polymer with potential for electronic applications. |
| Click Chemistry (CuAAC) | Organic azides, Cu(I) catalyst | Triazole-functionalized polymers | Tunable solubility, morphology, and electronic properties. |
| Sonogashira Coupling | Aryl halides, Pd/Cu catalyst | Poly(arylene ethynylene)s with oxazole units | Materials with high thermal stability and interesting optical properties. |
Organic Electronic and Photophysical Applications (e.g., Light-Emitting Diodes (LEDs), Organic Field-Effect Transistors (OFETs))
The unique electronic structure of the 1,2-oxazole ring, coupled with the extended conjugation provided by the ethynyl group, makes this compound a promising candidate for applications in organic electronics. Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which is a key requirement for emissive layers in organic light-emitting diodes (OLEDs).
The incorporation of this compound into polymeric or small molecule organic semiconductors can lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for efficient charge injection and transport in electronic devices. The ethyl group can enhance the solubility of the resulting materials, facilitating their processing from solution for large-area device fabrication.
In the context of OLEDs, derivatives of this compound could function as emitters or as host materials in the emissive layer. The color of the emitted light can be tuned by modifying the chemical structure, for example, by extending the conjugation or by introducing electron-donating or electron-withdrawing groups. The inherent rigidity of the oxazole ring can contribute to high photoluminescence quantum yields in the solid state, which is essential for efficient OLEDs.
For organic field-effect transistors (OFETs), the planarity and potential for π-π stacking of oxazole-containing molecules are advantageous for achieving high charge carrier mobility. The ability to form well-ordered thin films is critical for efficient charge transport in the transistor channel. The ethynyl group offers a route to synthesize larger, more conjugated systems, which often leads to improved OFET performance.
While direct experimental data on the use of this compound in OLEDs and OFETs is limited, the photophysical properties of related oxazole derivatives provide a strong indication of their potential. Studies on various substituted oxazoles have demonstrated their utility as fluorescent dyes and components in electronic materials. researchgate.netresearchgate.net
The table below outlines the potential roles and expected properties of materials derived from this compound in organic electronic devices.
| Device Application | Potential Role of the Compound/Derivative | Key Desired Properties | Rationale Based on Molecular Structure |
| Organic Light-Emitting Diodes (OLEDs) | Emitter in the emissive layer | High photoluminescence quantum yield, tunable emission color, good thermal stability. | The conjugated oxazole-ethynyl system can be fluorescent. Structural modifications can alter the emission wavelength. |
| Organic Light-Emitting Diodes (OLEDs) | Host material in the emissive layer | High triplet energy, good charge transport properties, thermal stability. | The rigid oxazole core can lead to a high triplet energy, important for phosphorescent OLEDs. |
| Organic Field-Effect Transistors (OFETs) | Active material in the semiconductor layer | High charge carrier mobility, good solution processability, environmental stability. | The planar structure and potential for π-stacking can facilitate efficient charge transport. The ethyl group can aid solubility. |
Future Prospects and Emerging Research Frontiers for 3 Ethyl 5 Ethynyl 1,2 Oxazole
Innovations in Green Chemistry and Sustainable Synthetic Routes for Ethynyl (B1212043) Oxazoles
The synthesis of oxazole (B20620) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. ijpsonline.com The contemporary shift towards green chemistry aims to mitigate these challenges by developing more sustainable and efficient synthetic protocols. For compounds like 3-Ethyl-5-ethynyl-1,2-oxazole, these innovations are crucial for enabling accessible, environmentally benign production.
Future research will likely focus on adapting and refining several key green synthetic strategies for ethynyl oxazoles:
Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times and improve yields for oxazole synthesis. acs.orgekb.eg Microwave-assisted van Leusen synthesis, for example, has been used to create 5-aryl-1,3-oxazoles efficiently. nih.gov
Ultrasonic Irradiation : Sonochemistry has emerged as a powerful green tool for synthesizing isoxazole-based molecules, offering accelerated reaction kinetics, minimized byproduct formation, and the ability to use green solvents like water. nih.gov
Visible-Light Photocatalysis : This metal-free approach uses light as an energy source to drive chemical reactions at room temperature, representing a highly sustainable alternative to traditional heating. organic-chemistry.orgnih.gov It has been successfully employed to synthesize substituted oxazoles from readily available starting materials. organic-chemistry.orgnih.govsemanticscholar.org
Alternative Solvents : The use of ionic liquids or water-ethanol mixtures as reaction media is a key aspect of green synthesis. ijpsonline.comkthmcollege.ac.in Ionic liquids can sometimes be reused multiple times without a significant loss in product yield, adding to the sustainability of the process. ijpsonline.com
| Green Chemistry Approach | Key Principles | Potential Advantages for Ethynyl Oxazole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. | Reduced reaction times, increased yields, enhanced purity. ijpsonline.com |
| Ultrasonic Irradiation (Sonochemistry) | Employs high-frequency sound waves to induce cavitation, accelerating reactions. | Enhanced efficiency, reduced energy consumption, use of green solvents. nih.gov |
| Visible-Light Photocatalysis | Utilizes light and a photocatalyst to drive reactions at ambient temperatures. | Mild reaction conditions, high specificity, avoids harsh reagents. organic-chemistry.orgnih.gov |
| Use of Green Solvents | Replaces volatile organic compounds (VOCs) with water, ionic liquids, or deep-eutectic solvents. | Reduced toxicity and environmental impact, potential for catalyst/solvent recycling. ijpsonline.comnih.gov |
These methods not only align with the principles of sustainable chemistry but also often lead to improved reaction performance, enhancing product yields and purity compared to conventional approaches. ijpsonline.com
Exploration of Undiscovered Reactivity Modes and Novel Transformations of this compound
The synthetic versatility of this compound is rooted in the distinct reactivity of its constituent parts: the terminal alkyne and the 1,2-oxazole ring. While the alkyne's role in click chemistry is well-appreciated, significant opportunities exist to uncover novel transformations.
The Ethynyl Group as a Reactive Hub: The terminal alkyne is a powerful functional group for molecular construction. The most prominent application for ethynyl oxazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." chemrxiv.org This reaction is exceptionally efficient and high-yielding, allowing the ethynyl oxazole core to be easily incorporated into more complex molecular architectures for applications in medicinal and supramolecular chemistry. chemrxiv.orgchemrxiv.org Future research will likely expand beyond this to explore other alkyne-centric reactions, such as Sonogashira couplings, C-H activation, and metal-catalyzed annulations to build diverse molecular scaffolds. chemrxiv.orgorganic-chemistry.org
The 1,2-Oxazole Core: The 1,2-oxazole ring is generally stable, but under specific conditions, it can participate in unique chemical transformations. While less reactive than 1,3-oxazoles in Diels-Alder reactions, exploring conditions that could facilitate such cycloadditions with potent dienophiles could open new synthetic pathways. clockss.org Furthermore, investigating ring-opening reactions or rearrangements under thermal, photochemical, or catalytic conditions could unveil novel intermediates for further functionalization.
Integration with Flow Chemistry and High-Throughput Experimentation Platforms for Accelerated Discovery
The traditional one-at-a-time, batch-based approach to chemical synthesis is often slow and inefficient for discovery and optimization. The integration of flow chemistry with high-throughput experimentation (HTE) offers a paradigm shift, enabling the rapid and automated exploration of reaction conditions. rsc.orgpurdue.edu
For a molecule like this compound, this integrated approach can accelerate progress significantly. HTE platforms can screen hundreds of catalysts, solvents, bases, and temperature profiles in parallel, using minimal material. purdue.eduyoutube.com This is particularly valuable for challenging transformations or for discovering entirely new reaction conditions. purdue.edu
Flow chemistry complements HTE by providing a means for safe, controlled, and scalable synthesis. rsc.org Reactions can be performed under high-temperature and high-pressure conditions that are difficult or unsafe to achieve in batch reactors, potentially unlocking novel reactivity. rsc.orgbeilstein-journals.org This combination of rapid screening and controlled synthesis creates a powerful workflow to move from initial discovery to optimized production with unprecedented speed. researchgate.net
| Technology | Function | Benefit for this compound Research |
|---|---|---|
| High-Throughput Experimentation (HTE) | Rapidly screens a large number of unique reaction conditions in parallel. | Accelerates the discovery and optimization of synthetic routes. purdue.eduyoutube.com |
| Flow Chemistry | Performs reactions in a continuous stream rather than a batch. | Enhances safety, control, and scalability; enables access to novel process windows (high T/P). rsc.org |
| Integrated HTE-Flow Platforms | Combines rapid screening with continuous synthesis and analysis. | Creates a seamless workflow from initial hit identification to process development and scale-up. researchgate.net |
Interdisciplinary Research with Materials Science and Advanced Engineering for Functional Applications
The unique structure of this compound makes it a promising candidate for applications in materials science and advanced engineering. The rigid oxazole ring and the linear, reactive ethynyl linker are features that can be exploited to create novel functional materials.
Functional Polymers : The terminal alkyne provides a perfect handle for polymerization reactions. This could lead to the development of novel polymers with the 1,2-oxazole unit incorporated into the backbone or as a pendant group, potentially imparting specific thermal, electronic, or recognition properties to the material. Vanadium catalysts with oxazole-based ligands, for instance, have been used in ethylene-norbornene copolymerization. mdpi.com
Molecular Machines : The acetylene (B1199291) linker allows for a linear geometry and provides rotational freedom, which are crucial properties for the construction of molecular-scale machines. chemrxiv.org Ethynyl oxazoles have been identified as potential building blocks for nanorotors, which could find applications in areas like nanofluidics and responsive materials. chemrxiv.org
Fluorescent Materials : Some highly substituted oxazole derivatives have been shown to possess excellent fluorescence properties. researchgate.net This opens up the possibility of developing this compound-based compounds as new types of fluorescent probes for use in materials science or as sensors. researchgate.net
Computational-Guided Discovery and Rational Design of Next-Generation 1,2-Oxazole Compounds
The synergy between computational chemistry and experimental synthesis is revolutionizing how new molecules are designed and discovered. nih.gov For 1,2-oxazole derivatives, computational tools are already being used to predict biological activity and guide synthetic efforts. researchgate.netnih.gov
Future research on this compound and related compounds will heavily leverage these in silico methods:
Quantum Chemistry (DFT) : Density Functional Theory (DFT) can be used to calculate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties, thereby guiding the design of new reactions. mdpi.com
Molecular Docking and Dynamics : These simulation techniques can predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com This is a cornerstone of rational drug design.
Machine Learning (ML) and Artificial Intelligence (AI) : AI and ML are rapidly emerging as powerful tools in chemistry. mednexus.org These models can be trained on existing reaction data to predict the outcomes of new experiments, suggest optimal synthetic routes, or even design novel molecules with desired properties from scratch (de novo design). azolifesciences.comnews-medical.netnih.gov This approach can dramatically reduce the time and cost associated with drug discovery and materials development. nih.gov
By using these computational approaches, researchers can prioritize the most promising molecular designs for synthesis, significantly accelerating the discovery of next-generation 1,2-oxazole compounds with tailored functions.
Q & A
Q. What are recommended synthetic routes for 3-Ethyl-5-ethynyl-1,2-oxazole, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of oxazole derivatives typically involves cyclization reactions. For example, oxime intermediates (e.g., from aldehydes and hydroxylamine) can undergo chlorination followed by cyclization with acetylenic or ester-containing reagents . Key parameters include:
- Temperature : Reactions often proceed at 80–120°C in anhydrous solvents (e.g., THF or DCM).
- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to accelerate cyclization.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves yield.
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry (1.2–1.5 equivalents of acetylene reagents).
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while oxazole protons resonate at δ 6.5–8.0 ppm .
- IR : Confirm C≡C stretch (2100–2260 cm⁻¹) and C-O-C vibrations (1200–1300 cm⁻¹).
- X-Ray Crystallography :
- Grow single crystals via slow evaporation (hexane/ethyl acetate).
- Use SHELX-97 or SHELXL for structure refinement. For disordered atoms, apply PART and EADP commands .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination of this compound derivatives?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with R₁/Rw convergence metrics (<5% difference) .
- Disorder : Apply PART and ISOR restraints to model split positions. Simulate electron density maps (e.g., ORTEP-3) to visualize ambiguous regions .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond lengths or reactivity)?
- Methodological Answer :
- Bond Length Discrepancies : Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray data. Adjust basis sets (e.g., cc-pVTZ) to account for electron correlation .
- Reactivity Mismatches : Re-examine solvent effects (PCM models) or steric hindrance in simulations. Validate with kinetic studies (e.g., Eyring plots) .
Q. What strategies enable selective functionalization of the ethynyl group in this compound for targeted applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
